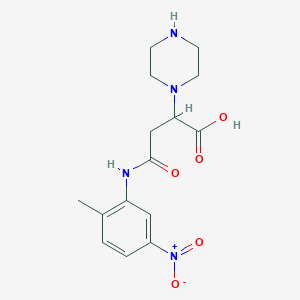

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Description

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a nitrophenyl group, a piperazine ring, and a butanoic acid moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical intermediates.

Properties

IUPAC Name |

4-(2-methyl-5-nitroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O5/c1-10-2-3-11(19(23)24)8-12(10)17-14(20)9-13(15(21)22)18-6-4-16-5-7-18/h2-3,8,13,16H,4-7,9H2,1H3,(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJIRVHKXQVIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Amidation: The nitrophenyl compound is then reacted with an amine, such as piperazine, under controlled conditions to form an amide bond.

Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.

Final Assembly: The final step involves coupling the intermediate with a butanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Reduction Products: Amino derivatives, hydroxyl derivatives.

Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid

- 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

- 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(azepan-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid stands out due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a unique and valuable compound for research and development.

Biological Activity

4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

Anticancer Properties

Studies have highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds containing piperazine rings have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

Piperazine derivatives have been noted for their neuropharmacological effects, including anxiolytic and antidepressant activities. This compound's structural similarity to known psychoactive agents suggests it may also possess such properties, warranting further investigation into its effects on the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Receptor Interaction : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.

- Cell Cycle Arrest : Studies on analogous compounds indicate that they may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial activity of related piperazine derivatives. The results indicated that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Study 2: Anticancer Activity

In vitro studies on piperazine-based drugs have demonstrated their ability to induce apoptosis in cancer cells. One such study showed that modifications on the piperazine ring could enhance cytotoxicity against various cancer cell lines . This suggests that our compound might also possess similar anticancer properties.

Study 3: Neuropharmacological Assessment

Research into the neuropharmacological effects of piperazine derivatives has yielded promising results. A recent study indicated that these compounds could significantly reduce anxiety-like behaviors in animal models . This points toward the potential for this compound to affect mood and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.